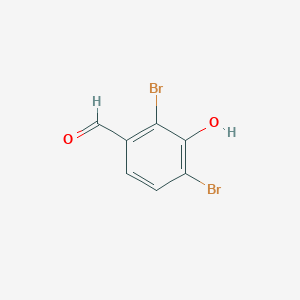

2,4-Dibromo-3-hydroxybenzaldehyde

Descripción

2,4-Dibromo-3-hydroxybenzaldehyde (CAS: Not explicitly provided in evidence; synonyms include AKOS B028935 and TIMTEC-BB SBB006529 ) is a halogenated aromatic aldehyde with the molecular formula C₇H₄Br₂O₂. It is synthesized via bromination of 3-hydroxybenzaldehyde derivatives. For example, bromination of mercuryacetato-3-hydroxybenzaldehyde in acetic anhydride yields intermediates that, upon further bromination in ethanol, produce this compound with a melting point of 148°C (or 152–155°C after prolonged xylene reflux) . This compound serves as a critical intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde and bromine substituents, which enable diverse functionalization .

Propiedades

Fórmula molecular |

C7H4Br2O2 |

|---|---|

Peso molecular |

279.91 g/mol |

Nombre IUPAC |

2,4-dibromo-3-hydroxybenzaldehyde |

InChI |

InChI=1S/C7H4Br2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H |

Clave InChI |

LQCAKAMORITCCH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1C=O)Br)O)Br |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves selective bromination of hydroxybenzaldehyde derivatives. The key challenge is the regioselective introduction of bromine atoms at the 2- and 4-positions relative to the hydroxyl and aldehyde groups.

Bromination of Hydroxybenzaldehyde Derivatives

One common approach is the bromination of 3-hydroxybenzaldehyde or its derivatives using brominating agents under controlled conditions. The halogen atoms introduced are typically bromine, with chlorine and iodine being less common alternatives but less preferred for this compound.

Key parameters for bromination include:

- Use of bromine or brominating reagents such as alkali/alkaline earth metal bromide and bromate salts.

- Acidic conditions with inorganic acids like hydrochloric acid or sulfuric acid.

- Temperature control between 25–35 °C.

- Solvent systems often include water or oxygen-stable solvents.

- Catalysts such as cobalt compounds may be used, but eco-friendly methods avoid catalysts altogether.

Eco-Friendly Bromination Process (Reference to Similar Compounds)

A patented eco-friendly method for preparing 3,5-dibromo-4-hydroxybenzonitrile, a closely related compound, provides insights applicable to this compound synthesis:

- Reagents: Alkali/alkaline earth metal bromide and bromate salts in a molar ratio of approximately 2:1.

- Acidification: Addition of 0.015 to 3.0 moles of inorganic acid (HCl, H2SO4, HNO3, H3PO4, or HClO4).

- Conditions: Room temperature (25–35 °C), stirring for 1–4 hours.

- Solvent: Water as a green solvent.

- Yield: High yields (91–99%) reported for similar dibrominated hydroxybenzene derivatives.

- Workup: Minimal, avoiding complicated catalyst removal.

This method emphasizes sustainability and high bromine atom efficiency, which can be adapted for this compound preparation.

Oxidation and Functional Group Transformation

In some protocols, the starting material is a p-cresol derivative or a hydroxybenzaldehyde precursor, which undergoes oxidation in the presence of oxygen or oxygen-containing gases with a base and cobalt catalyst to yield hydroxybenzaldehyde derivatives. This step can be combined or followed by bromination to introduce bromine atoms selectively.

Experimental Data and Structural Analysis

Crystallographic and Structural Data

While direct crystallographic data for this compound is limited, studies on closely related dibromo-hydroxybenzaldehydes provide valuable structural insights:

These parameters confirm the expected substitution pattern and molecular stability of the compound.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dibromo-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace bromine atoms.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehydes .

Aplicaciones Científicas De Investigación

2,4-Dibromo-3-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2,4-Dibromo-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group and aldehyde functionality allow it to form Schiff bases with amines, which can further interact with metal ions to form complexes. These complexes exhibit various biological activities, including antimicrobial and anticancer properties. The bromine atoms enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3,5-Dibromo-2-hydroxybenzaldehyde

- Molecular Formula : C₇H₄Br₂O₂ (identical to 2,4-dibromo-3-hydroxybenzaldehyde).

- Substitution Pattern : Bromine at positions 3 and 5; hydroxyl at position 2.

- Physical Properties: Crystallographic studies confirm a planar aromatic ring with intramolecular hydrogen bonding between the hydroxyl and aldehyde groups .

- Applications : Used in coordination chemistry and metal-organic frameworks due to its chelating ability .

4-Bromo-3-hydroxybenzaldehyde

- Molecular Formula : C₇H₅BrO₂.

- Substitution Pattern : Single bromine at position 4; hydroxyl at position 3.

- Synthesis : Direct bromination of 3-hydroxybenzaldehyde in dichloromethane at 0°C yields 35.5 g of product with a purity suitable for industrial use .

- Hazards : Harmful via inhalation, skin contact, or ingestion; requires stringent safety measures (e.g., gloves, eye protection) .

- Applications : Intermediate in fine chemicals and organic synthesis, with fewer bromine atoms reducing steric hindrance for nucleophilic reactions .

3,5-Dibromo-2,4-dihydroxybenzaldehyde

- Molecular Formula : C₇H₄Br₂O₃.

- Substitution Pattern : Bromine at positions 3 and 5; hydroxyl groups at positions 2 and 4.

- Toxicity : Classified as Acute Oral Toxicity Category 4 (H302: harmful if swallowed) .

- Applications : Explored in medicinal chemistry for its dual hydroxyl groups, which enhance hydrogen-bonding interactions in enzyme inhibition studies .

Comparative Data Table

Key Research Findings

- Reactivity Differences : The position of bromine and hydroxyl groups significantly impacts reactivity. For example, this compound’s electron-withdrawing bromines enhance aldehyde electrophilicity, favoring condensation reactions in pesticide synthesis . In contrast, 3,5-dibromo-2-hydroxybenzaldehyde’s symmetry supports stable metal-ligand complexes .

- Safety Profiles: Mono-bromo derivatives (e.g., 4-bromo-3-hydroxybenzaldehyde) require less stringent handling than dibromo analogs, but all necessitate protective equipment due to irritant properties .

- Synthetic Utility : The additional hydroxyl group in 3,5-dibromo-2,4-dihydroxybenzaldehyde expands its role in drug design, enabling dual hydrogen-bonding interactions absent in other analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.